

The Chemical Architecture and Biological Profile of Bio-AMS TFA: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-AMS TFA (5'-O-[N-(d-biotinoyl)sulfamoyl]adenosine trifluoroacetate salt) is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in Mycobacterium tuberculosis (Mtb). By disrupting the biotinylation of key enzymes involved in fatty acid biosynthesis, **Bio-AMS TFA** demonstrates significant anti-tubercular activity, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This document provides a comprehensive technical guide to the chemical structure, physicochemical properties, and biological activity of **Bio-AMS TFA**, including detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Properties

Bio-AMS is a bisubstrate inhibitor that mimics the biotinyl-AMP intermediate of the BPL-catalyzed reaction. The trifluoroacetate (TFA) salt form is commonly used in research.

Chemical Structure:

- IUPAC Name: 5'-[[[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]amino]sulfonyl]amino]-5'-deoxyadenosine, trifluoroacetate
- Molecular Formula (Bio-AMS): C20H29N9O7S2



Molecular Weight (Bio-AMS): 571.64 g/mol

Physicochemical Properties of Bio-AMS

Property	Value	Reference
Molecular Formula	C20H29N9O7S2	INVALID-LINK
Molecular Weight	571.64 g/mol	INVALID-LINK
Appearance	White to off-white solid	General knowledge of similar compounds
Solubility	Soluble in DMSO and aqueous buffers	INVALID-LINK
Storage Conditions	Store at -20°C or -80°C for long-term stability	INVALID-LINK,INVALID- LINK

Biological Activity and Mechanism of Action

Bio-AMS TFA is a potent inhibitor of Mtb biotin protein ligase (MtBPL), an enzyme responsible for the covalent attachment of biotin to acetyl-CoA carboxylases (ACCs), which are crucial for fatty acid biosynthesis.[1] Inhibition of MtBPL leads to a depletion of biotinylated ACCs, thereby arresting fatty acid synthesis and ultimately leading to bacterial cell death.[2][3][4]

In Vitro Anti-tubercular Activity

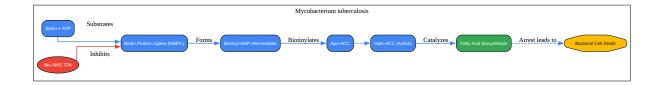
Strain	MIC (μM)	Reference
M. tuberculosis H37Rv	0.16 - 0.78	[1][5]
Multidrug-Resistant (MDR) TB	0.16 - 0.625	[1]
Extensively Drug-Resistant (XDR) TB	0.16 - 0.625	[1]

Intracellular Activity

Bio-AMS effectively inhibits the growth of Mtb within infected mouse macrophages in a concentration-dependent manner.[5]



Signaling Pathway of Bio-AMS Action



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Caption: Mechanism of action of Bio-AMS TFA in Mycobacterium tuberculosis.

Experimental Protocols

A. Synthesis of Bio-AMS TFA (Representative Protocol)

This protocol is a representative procedure based on the general synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives.

Materials:

- 5'-Amino-2',3'-O-isopropylideneadenosine
- · Sulfuryl chloride
- Biotin
- Pyridine
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)



- Triethylamine (TEA)
- Silica gel for column chromatography

Procedure:

- Sulfamoylation: Dissolve 5'-Amino-2',3'-O-isopropylideneadenosine in anhydrous pyridine.
 Cool to 0°C and add sulfuryl chloride dropwise. Stir at 0°C for 2 hours. Quench the reaction with water and extract with DCM. The organic layer is dried and concentrated to yield the sulfamoyl chloride intermediate.
- Coupling with Biotin: Dissolve the sulfamoyl chloride intermediate and biotin in anhydrous DMF. Add TEA and stir at room temperature overnight. The reaction mixture is concentrated under reduced pressure.
- Purification of Protected Bio-AMS: The crude product is purified by silica gel column chromatography using a gradient of methanol in DCM.
- TFA Deprotection: The purified, protected Bio-AMS is dissolved in a solution of 80% aqueous TFA. The reaction is stirred at 0°C for 30 minutes.[6] The solvent is removed under reduced pressure.
- Final Purification: The crude Bio-AMS TFA is purified by reverse-phase HPLC to yield the final product.

B. Biotin Protein Ligase (BPL) Inhibition Assay

This assay measures the inhibition of MtBPL activity by **Bio-AMS TFA**.

Materials:

- Recombinant MtBPL
- Biotin
- ATP
- Apo-acetyl-CoA carboxylase (Apo-ACC) substrate



- Streptavidin-HRP conjugate
- TMB substrate
- 96-well microplate
- Plate reader

Procedure:

- Reaction Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Bicine, pH 8.3, 10 mM ATP, 10 mM MgCl₂).
- Add varying concentrations of Bio-AMS TFA (or DMSO as a control).
- Add recombinant MtBPL and the Apo-ACC substrate.
- Initiate the reaction by adding biotin.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Detection:
 - Stop the reaction by adding EDTA.
 - Coat the plate with an anti-ACC antibody.
 - Add the reaction mixture to the coated wells and incubate.
 - Wash the wells and add streptavidin-HRP conjugate to detect biotinylated ACC.
 - Wash again and add TMB substrate.
 - Measure the absorbance at 450 nm using a plate reader.
- Data Analysis: Calculate the percent inhibition of MtBPL activity for each concentration of Bio-AMS TFA.



C. Western Blot for Detection of Biotinylated Proteins in M. tuberculosis

This protocol is used to demonstrate the in-vivo inhibition of protein biotinylation by **Bio-AMS TFA**.

Materials:

- M. tuberculosis H37Rv culture
- Bio-AMS TFA
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Streptavidin-HRP conjugate
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

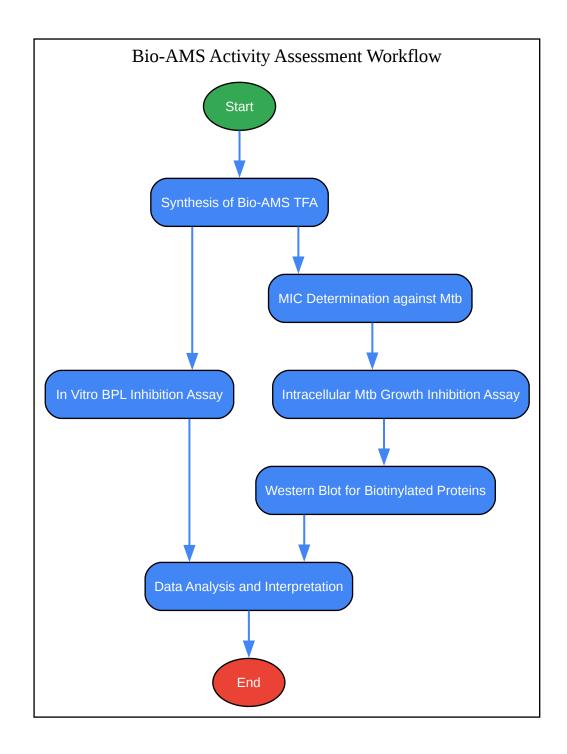
- Cell Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase. Treat the cultures with varying concentrations of Bio-AMS TFA (and a DMSO control) for 24-48 hours.
- Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells using a bead beater or sonicator.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.



- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
- · Blocking and Probing:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane extensively with TBST.
- Detection: Incubate the membrane with ECL substrate and visualize the biotinylated proteins
 using a chemiluminescence imaging system. A decrease in the intensity of biotinylated
 protein bands in Bio-AMS TFA-treated samples compared to the control indicates inhibition
 of BPL.

Experimental Workflow for Assessing Bio-AMS Activity





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Caption: A typical experimental workflow for the synthesis and biological evaluation of **Bio-AMS TFA**.

Conclusion



Bio-AMS TFA is a promising anti-tubercular agent with a well-defined mechanism of action targeting a crucial metabolic pathway in M. tuberculosis. Its potent activity against drugresistant strains highlights its potential as a lead compound for the development of new tuberculosis therapies. The experimental protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of **Bio-AMS TFA** and related compounds in a research setting. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance its preclinical and potential clinical development.

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